XLR11 Degradant

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

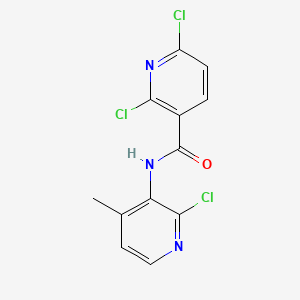

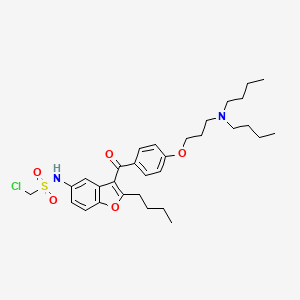

XLR11 Degradant is a compound that originates from the thermal decomposition of XLR11, a synthetic cannabinoid. This degradant is often identified as an impurity in samples containing XLR11, particularly during gas chromatography-mass spectrometry (GC-MS) analysis. The structural change involves the opening of the cyclopropyl ring, resulting in a distinct fragment ion in mass spectrometry .

Scientific Research Applications

XLR11 Degradant has several scientific research applications, including:

Forensic Toxicology: It is used to study the effects of synthetic cannabinoids and their metabolites on the human body.

Analytical Chemistry: The compound is utilized in the development of analytical methods for the detection and quantification of synthetic cannabinoids.

Pharmacology: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of synthetic cannabinoids.

Mechanism of Action

XLR11 Degradant exerts its effects primarily through the cannabinoid receptor type 1 (CB1) receptor. The compound binds to the CB1 receptor, leading to various physiological responses. The hyperreflexic effect of this compound is mediated by the CB1 receptor and possibly involves GABAergic function . The compound does not significantly affect extracellular dopamine and glutamate levels .

Biochemical Analysis

Biochemical Properties

The effects of XLR11 Degradant are significantly suppressed by pretreatment with AM-251, a CB1 receptor antagonist . This suggests that this compound interacts with the CB1 receptor in biochemical reactions .

Cellular Effects

Mice exposed to the smoke of XLR11 exhibited hyperreflexia at the very early phase, followed by hypothermia and catalepsy . This suggests that this compound has significant effects on various types of cells and cellular processes .

Molecular Mechanism

The hyperreflexic effect of this compound is mediated by the CB1 receptor . This suggests that this compound exerts its effects at the molecular level through binding interactions with the CB1 receptor .

Temporal Effects in Laboratory Settings

The effects of this compound were observed immediately after treatment in mice . This suggests that this compound has immediate effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound were observed at a dose comparable to the smoke inhalation experiment . This suggests that the effects of this compound vary with different dosages in animal models .

Preparation Methods

Synthetic Routes and Reaction Conditions

XLR11 Degradant is primarily formed through the thermal decomposition of XLR11. This process involves the cleavage of the cyclopropyl ring structure, leading to the formation of the degradant. The high temperatures of the GC injection port induce this rearrangement .

Industrial Production Methods

There is limited information on the industrial production methods of this compound, as it is typically considered an impurity rather than a target compound. its formation can be controlled and studied through specific thermal conditions during the analysis of XLR11-containing samples .

Chemical Reactions Analysis

Types of Reactions

XLR11 Degradant undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated metabolites.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Substitution reactions may occur, particularly involving the fluoropentyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions involving nucleophilic substitution reactions are employed.

Major Products Formed

The major products formed from these reactions include hydroxylated metabolites, reduced derivatives, and substituted compounds. These products are often identified through mass spectrometry and nuclear magnetic resonance (NMR) analysis .

Comparison with Similar Compounds

Similar Compounds

UR-144: A synthetic cannabinoid with a similar structure to XLR11.

JWH-018: Another synthetic cannabinoid with comparable effects.

AM-2201: A fluorinated synthetic cannabinoid similar to XLR11.

Uniqueness

XLR11 Degradant is unique due to its formation through the thermal decomposition of XLR11, resulting in an opened ring structure. This structural change distinguishes it from other synthetic cannabinoids and their degradants .

properties

IUPAC Name |

1-[1-(5-fluoropentyl)indol-3-yl]-3,3,4-trimethylpent-4-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FNO/c1-16(2)21(3,4)14-20(24)18-15-23(13-9-5-8-12-22)19-11-7-6-10-17(18)19/h6-7,10-11,15H,1,5,8-9,12-14H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZVSTOQIZTNCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C)(C)CC(=O)C1=CN(C2=CC=CC=C21)CCCCCF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901043145 |

Source

|

| Record name | 1-[1-(5-fluoropentyl)indol-3-yl]-3,3,4-trimethylpent-4-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1616469-09-0 |

Source

|

| Record name | 1-[1-(5-fluoropentyl)indol-3-yl]-3,3,4-trimethylpent-4-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5R)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidine-5-carbaldehyde](/img/structure/B565899.png)

![(5R)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinecarboxylic Acid](/img/no-structure.png)

![6-Chloro-2-cyclopropylamino-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B565915.png)